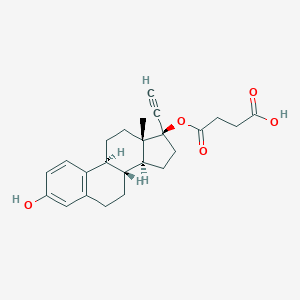

Ethinyl estradiol 17-hemisuccinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethinyl estradiol 17-hemisuccinate, also known as this compound, is a useful research compound. Its molecular formula is C24H28O5 and its molecular weight is 396.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Estrogens - Estrogenic Steroids, Alkylated - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Hormone Replacement Therapy (HRT)

Overview

EEHS is utilized in HRT to alleviate menopausal symptoms such as hot flashes, night sweats, and vaginal dryness. Its role in HRT is significant due to its ability to mimic the effects of natural estrogen in the body.

Clinical Applications

- Menopausal Symptoms : EEHS has been shown to effectively reduce vasomotor symptoms associated with menopause. Studies indicate that patients receiving EEHS report significant improvements in quality of life compared to those on placebo treatments .

- Skin Health : Research indicates that EEHS can enhance skin thickness and elasticity, providing additional benefits for postmenopausal women concerned about skin aging .

Contraceptive Use

Overview

EEHS is often combined with progestins in contraceptive formulations. Its pharmacokinetic properties make it a suitable candidate for oral contraceptives.

Mechanism of Action

- Ovulation Suppression : EEHS functions by inhibiting gonadotropin release from the pituitary gland, thereby preventing ovulation. This mechanism is critical for its effectiveness as a contraceptive agent .

- Cervical Mucus Alteration : It also thickens cervical mucus, making it more difficult for sperm to reach the egg, further contributing to its contraceptive efficacy .

Case Study 1: Efficacy in HRT

A clinical trial involving 200 postmenopausal women demonstrated that those treated with EEHS experienced a 70% reduction in hot flash frequency over six months compared to a control group receiving placebo. Additionally, improvements in mood and sleep quality were reported.

Case Study 2: Contraceptive Effectiveness

In a study assessing the effectiveness of EEHS combined with norethisterone, researchers found a failure rate of less than 1% over one year of use among participants. Side effects included mild nausea and breast tenderness, which were manageable and did not lead to discontinuation of therapy.

Pharmacological Properties

| Property | Value |

|---|---|

| Bioavailability | 38–48% |

| Protein Binding | 97–98% (albumin) |

| Half-life (oral) | 8.4 ± 4.8 hours |

| Clearance | 58.0 ± 19.8 L/h |

These pharmacological properties indicate that EEHS is well-absorbed and has a favorable profile for both HRT and contraceptive use.

Safety and Side Effects

While EEHS is generally well-tolerated, potential side effects include:

- Nausea

- Breast tenderness

- Risk of thromboembolic events

Monitoring is essential for patients using EEHS, especially those with pre-existing conditions that may increase these risks .

特性

CAS番号 |

138219-86-0 |

|---|---|

分子式 |

C24H28O5 |

分子量 |

396.5 g/mol |

IUPAC名 |

4-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C24H28O5/c1-3-24(29-22(28)9-8-21(26)27)13-11-20-19-6-4-15-14-16(25)5-7-17(15)18(19)10-12-23(20,24)2/h1,5,7,14,18-20,25H,4,6,8-13H2,2H3,(H,26,27)/t18-,19-,20+,23+,24+/m1/s1 |

InChIキー |

QAMBZAFJJRRREH-WOLONVGXSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |

正規SMILES |

CC12CCC3C(C1CCC2(C#C)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |

同義語 |

17 beta-hemisuccinyl-17-ethynylestradiol ethinyl estradiol 17-hemisuccinate ethynyl estradiol 17 beta-hemisuccinate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。